
1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-hexadecylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-hexadecylcyclopropane is a synthetic organic compound characterized by a cyclopropane ring substituted with a chlorinated trimethoxyethylidene group and a hexadecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-hexadecylcyclopropane typically involves the reaction of a suitable cyclopropane precursor with chlorinated trimethoxyethylidene reagents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and isolation of the product using techniques like distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-hexadecylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially reduced products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-hexadecylcyclopropane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-hexadecylcyclopropane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-hexadecylcyclopropane can be compared with other similar compounds, such as:
1-(1-Chloro-2,2,2-trimethoxyethylidene)-2-ethylcyclopropane: Similar structure but with a shorter alkyl chain.
Cyclopropane, 1-(1-chloro-2,2,2-trimethoxyethylidene)-2,3-dimethyl: Contains additional methyl groups on the cyclopropane ring.
Propiedades
Número CAS |
89878-91-1 |
|---|---|
Fórmula molecular |
C24H45ClO3 |
Peso molecular |
417.1 g/mol |
Nombre IUPAC |
1-(1-chloro-2,2,2-trimethoxyethylidene)-2-hexadecylcyclopropane |
InChI |
InChI=1S/C24H45ClO3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-20-22(21)23(25)24(26-2,27-3)28-4/h21H,5-20H2,1-4H3 |
Clave InChI |
TUQYBDYODMUAPN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1CC1=C(C(OC)(OC)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol](/img/structure/B14399871.png)
![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-methylphenyl)methyl]urea](/img/structure/B14399887.png)
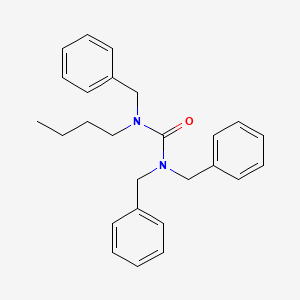
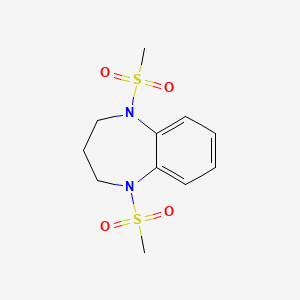
![3-[3-(4-Ethoxyphenyl)propyl]aniline](/img/structure/B14399900.png)
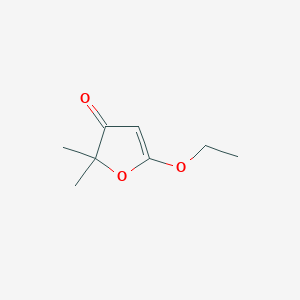

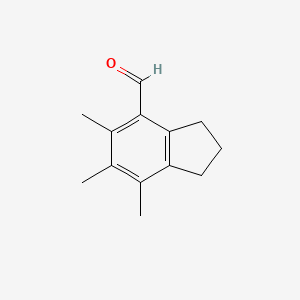
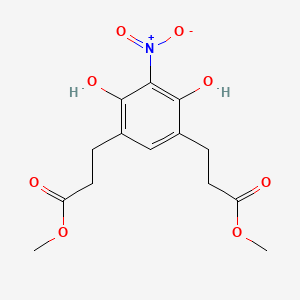
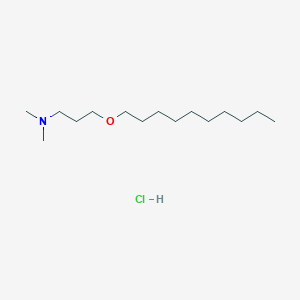
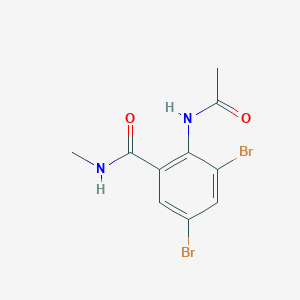
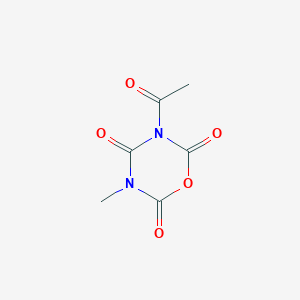
![Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate](/img/structure/B14399960.png)
![Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B14399968.png)
